molecular formula C27H17NO2 B5016757 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B5016757
M. Wt: 387.4 g/mol
InChI Key: MPMDWIJLGGWIRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It can also include information about its spectral properties .

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems. This can involve its binding to specific receptors, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information about safe handling and disposal practices .

Future Directions

This involves discussing potential future research directions. It can include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis .

Properties

IUPAC Name

11-(2-methoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO2/c1-30-22-13-7-6-12-20(22)26-25-24(18-10-4-5-11-19(18)27(25)29)23-17-9-3-2-8-16(17)14-15-21(23)28-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDWIJLGGWIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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